Iodure de s-butyrylthiocholine

Vue d'ensemble

Description

Butyrylthiocholine is a sulfur-containing analog of butyrylcholine. It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. This compound is primarily used as a reagent in the determination of butyrylcholinesterase activity . Butyrylthiocholine is a synthetic compound and does not occur naturally in the body .

Applications De Recherche Scientifique

Butyrylthiocholine is widely used in scientific research due to its role as a substrate for butyrylcholinesterase. Some of its applications include:

Biochemical Assays: Used to measure butyrylcholinesterase activity in clinical and research settings.

Neuroscience Research: Helps in studying the role of cholinesterases in neural signaling and neurodegenerative diseases.

Toxicology: Used to assess exposure to organophosphorus pesticides and nerve agents.

Drug Screening: Employed in the development and screening of potential inhibitors for butyrylcholinesterase, which is relevant in Alzheimer’s disease research.

Mécanisme D'action

Target of Action

S-Butyrylthiocholine iodide primarily targets butyrylcholinesterase (BChE) . BChE is an enzyme that hydrolyzes choline-based esters, and it plays a significant role in neural signal transmission .

Mode of Action

S-Butyrylthiocholine iodide acts as a substrate for BChE . The compound is hydrolyzed by BChE into butyrate and thiocholine . This interaction results in the modulation of the enzyme’s activity, which can be measured colorimetrically at 405 nm .

Biochemical Pathways

The primary biochemical pathway affected by S-Butyrylthiocholine iodide is the hydrolysis of choline-based esters . The downstream effects of this pathway are related to the regulation of neural signal transmission, as the hydrolysis of these esters is a crucial step in this process .

Pharmacokinetics

Given its role as a substrate for bche, it is likely that the compound is metabolized through enzymatic hydrolysis .

Result of Action

The hydrolysis of S-Butyrylthiocholine iodide by BChE results in the production of butyrate and thiocholine . This reaction can be used to measure the activity of BChE, making S-Butyrylthiocholine iodide a valuable tool in biochemical assays .

Action Environment

The action of S-Butyrylthiocholine iodide can be influenced by various environmental factors. For instance, the serum dilution factor has been observed to influence the results obtained in BChE activity assays using S-Butyrylthiocholine iodide . Therefore, careful control of experimental conditions is necessary to ensure accurate and reliable results.

Analyse Biochimique

Biochemical Properties

s-Butyrylthiocholine iodide is a substrate for the enzyme butyrylcholinesterase . It is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine . This compound plays a crucial role in biochemical reactions involving butyrylcholinesterase .

Cellular Effects

The effects of s-Butyrylthiocholine iodide on cells are primarily related to its interaction with butyrylcholinesterase. The hydrolysis of s-Butyrylthiocholine iodide by butyrylcholinesterase can influence cell function

Molecular Mechanism

s-Butyrylthiocholine iodide exerts its effects at the molecular level through its interactions with butyrylcholinesterase. It serves as a substrate for butyrylcholinesterase, which cleaves it to produce butyrate and thiocholine . This process can influence enzyme activity and potentially alter gene expression.

Temporal Effects in Laboratory Settings

The effects of s-Butyrylthiocholine iodide can change over time in laboratory settings. For instance, a study has shown that a 400-fold dilution of serum and 5mM s-Butyrylthiocholine iodide can be used for the accurate measurement of butyrylcholinesterase activity in human serum .

Metabolic Pathways

s-Butyrylthiocholine iodide is involved in metabolic pathways related to the activity of butyrylcholinesterase . The hydrolysis of s-Butyrylthiocholine iodide by butyrylcholinesterase is a key step in these pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of butyrylthiocholine typically involves the esterification of butyric acid with thiocholine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond between the carboxyl group of butyric acid and the thiol group of thiocholine .

Industrial Production Methods: In industrial settings, butyrylthiocholine is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of catalysts and controlled temperature and pressure conditions to drive the reaction to completion .

Analyse Des Réactions Chimiques

Types of Reactions: Butyrylthiocholine undergoes hydrolysis reactions catalyzed by butyrylcholinesterase. This hydrolysis results in the formation of butyrate and thiocholine . Additionally, butyrylthiocholine can participate in thiol–ene click reactions, which are used in fluorescence assays .

Common Reagents and Conditions:

Hydrolysis: Butyrylcholinesterase enzyme, physiological pH, and temperature.

Thiol–ene Click Reactions: Thiol-containing compounds, UV light, and appropriate catalysts.

Major Products Formed:

Hydrolysis: Butyrate and thiocholine.

Thiol–ene Click Reactions: Fluorescent products used in biochemical assays.

Comparaison Avec Des Composés Similaires

Butyrylcholine: A choline-based ester that functions as a neurotransmitter and is similar to acetylcholine.

Acetylcholine: A neurotransmitter involved in muscle activation and neural signaling.

Propionylthiocholine: Another thiocholine ester used in biochemical assays.

Uniqueness of Butyrylthiocholine: Butyrylthiocholine is unique due to its sulfur-containing structure, which makes it a specific substrate for butyrylcholinesterase. This specificity allows for precise measurement of butyrylcholinesterase activity, distinguishing it from other cholinesterases like acetylcholinesterase .

Activité Biologique

s-Butyrylthiocholine iodide is a sulfur-containing analog of butyrylcholine, primarily utilized as a reagent for the determination of butyrylcholinesterase (BChE) activity. This compound has garnered attention in pharmacological research due to its potential implications in neurodegenerative diseases, particularly Alzheimer's disease (AD), where cholinergic dysfunction is a significant concern. This article delves into the biological activity of s-butyrylthiocholine iodide, highlighting its inhibitory effects on cholinesterases, antioxidant properties, and cytotoxicity.

s-Butyrylthiocholine iodide serves as a substrate for BChE, leading to the generation of butyrylcholine upon hydrolysis. The compound's interaction with cholinesterases is critical for understanding its biological activity:

- Inhibition of Cholinesterases : The compound acts as an inhibitor for both BChE and acetylcholinesterase (AChE), which are enzymes responsible for the degradation of acetylcholine in the synaptic cleft. By inhibiting these enzymes, s-butyrylthiocholine iodide can prolong the action of acetylcholine, potentially enhancing cholinergic transmission.

Inhibitory Potency

Recent studies have shown that s-butyrylthiocholine iodide exhibits significant inhibitory activity against BChE. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for various studies involving s-butyrylthiocholine iodide and related compounds:

| Compound | Enzyme Type | IC50 (μM) | Reference |

|---|---|---|---|

| s-Butyrylthiocholine iodide | Butyrylcholinesterase | 6.23 | |

| Compound 15 | Butyrylcholinesterase | 3.57 | |

| Galantamine | Butyrylcholinesterase | 28.3 |

These findings indicate that s-butyrylthiocholine iodide and its derivatives can serve as effective inhibitors of BChE, with implications for therapeutic strategies in treating AD.

Antioxidant Activity

In addition to its role as a cholinesterase inhibitor, s-butyrylthiocholine iodide has demonstrated antioxidant properties. The antioxidant capacity was evaluated using the ABTS assay, with results indicating that certain derivatives possess significant scavenging activity:

These EC50 values suggest that these compounds can effectively quench free radicals, contributing to their potential neuroprotective effects.

Cytotoxicity Studies

The safety profile of s-butyrylthiocholine iodide was assessed through cytotoxicity assays on NSC-34 cells (a neuronal cell line). The results indicated that:

- No Significant Cytotoxicity : Compounds tested at concentrations up to 100 μM exhibited no considerable cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications.

The following table summarizes the cytotoxicity results:

| Compound | Concentration Range (μM) | Cytotoxic Effect |

|---|---|---|

| s-Butyrylthiocholine iodide | 0 - 100 | None observed |

This finding supports further exploration of s-butyrylthiocholine iodide in clinical settings without immediate concerns regarding cell viability.

Alzheimer's Disease Research

In the context of Alzheimer's disease, cholinesterase inhibitors like s-butyrylthiocholine iodide are being investigated for their potential to enhance cognitive function by increasing acetylcholine levels. Research indicates that compounds with selective BChE inhibition may provide therapeutic benefits while minimizing side effects associated with non-selective inhibitors.

Development of Novel Derivatives

Ongoing studies are focusing on synthesizing and evaluating novel derivatives of s-butyrylthiocholine iodide that may exhibit improved potency and selectivity towards BChE over AChE. Computational studies have been employed to optimize these compounds based on their binding affinities and interaction profiles within the active sites of cholinesterases.

Propriétés

Numéro CAS |

1866-16-6 |

|---|---|

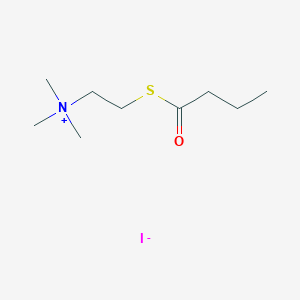

Formule moléculaire |

C9H20NOS+ |

Poids moléculaire |

190.33 g/mol |

Nom IUPAC |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

Clé InChI |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C.[I-] |

SMILES canonique |

CCCC(=O)SCC[N+](C)(C)C |

Key on ui other cas no. |

1866-16-6 |

Pictogrammes |

Irritant |

Synonymes |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Butyrylthiocholine iodide?

A1: Butyrylthiocholine iodide is a substrate for cholinesterases, primarily butyrylcholinesterase (BChE). [, , , , ]

Q2: How does Butyrylthiocholine iodide interact with butyrylcholinesterase?

A2: BTCh binds to the active site of BChE and undergoes hydrolysis, resulting in the formation of thiocholine and butyric acid. [, , , ]

Q3: What are the downstream effects of Butyrylthiocholine iodide hydrolysis by butyrylcholinesterase?

A3: The hydrolysis of BTCh by BChE is used to measure the enzyme's activity. This is because the reaction product, thiocholine, can be detected spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). [, , , ] The intensity of the resulting yellow color is directly proportional to the amount of thiocholine produced and thus, the BChE activity.

Q4: Can Butyrylthiocholine iodide be hydrolyzed by other enzymes?

A4: While BTCh shows a preference for BChE, it can also be hydrolyzed, albeit at a slower rate, by acetylcholinesterase (AChE). [, , ] This difference in hydrolysis rates allows researchers to distinguish between these two enzymes.

Q5: What is the molecular formula and weight of Butyrylthiocholine iodide?

A5: The molecular formula of Butyrylthiocholine iodide is C9H20INOS, and its molecular weight is 317.25 g/mol. []

Q6: Is there any spectroscopic data available for Butyrylthiocholine iodide?

A6: Electron paramagnetic resonance (EPR) spectroscopy has been used to study the radiation-induced damage centers in single crystals of BTCh. [, ] These studies provide valuable information about the radical species generated upon irradiation and can be used to understand the compound's stability under different conditions.

Q7: How does pH affect the stability of Butyrylthiocholine iodide?

A8: The stability of BTCh may be affected by pH. For instance, the non-enzymatic hydrolysis of BTCh increases as pH exceeds 7.5. [] This highlights the importance of controlling pH during experimental procedures to ensure accurate results.

Q8: What are the main applications of Butyrylthiocholine iodide in research?

A9: BTCh is primarily used as a substrate to measure BChE activity. [, , , , ] This has applications in various fields, including:

- Diagnosis of organophosphate and carbamate poisoning: These compounds inhibit BChE activity, and a decrease in enzyme activity can indicate exposure. [, , , ]

- Monitoring environmental contamination: BChE activity in aquatic organisms can be used as a biomarker for pesticide contamination. [, , ]

- Investigating the role of BChE in various physiological processes: BChE is involved in lipid metabolism, and alterations in its activity have been linked to obesity and coronary heart disease. [, ]

Q9: How does the structure of Butyrylthiocholine iodide contribute to its specificity for butyrylcholinesterase?

A10: The butyryl group in BTCh is crucial for its specificity towards BChE. Compared to acetylthiocholine iodide, which is preferentially hydrolyzed by AChE, the longer alkyl chain of the butyryl group in BTCh makes it a better substrate for the larger active site of BChE. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of Butyrylthiocholine iodide?

A11: While specific formulation strategies for BTCh are not mentioned in the provided papers, storing the compound frozen and controlling pH during experimental procedures are crucial for maintaining its stability and ensuring accurate results. [, ]

Q11: How is Butyrylthiocholine iodide typically quantified in biological samples?

A12: The most common method for quantifying BTCh hydrolysis is the Ellman method, a spectrophotometric assay that measures the production of thiocholine. [, , , , ] This method offers high sensitivity and is readily adaptable for high-throughput screening.

Q12: Are there specific requirements for validating analytical methods using Butyrylthiocholine iodide?

A13: Validation of analytical methods using BTCh, like any other analytical method, should include parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ] These parameters ensure the reliability and reproducibility of the analytical data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.